REACTION_SMILES
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[CH3:32][N:33]([CH3:34])[CH:35]=[O:36].[CH3:37][C:38](=[O:39])[OH:40].[Cl:12][c:13]1[cH:14][cH:15][c:16]([C:17](=[O:18])[c:19]2[c:20]([Cl:28])[cH:21][c:22]([CH2:23][Br:24])[cH:25][c:26]2[Cl:27])[cH:29][cH:30]1.[H-:10].[NH2:1][c:2]1[c:3]([C:7](=[O:8])[NH2:9])[n:4][n:5][nH:6]1.[Na+:11].[OH2:31]>>[NH2:1][c:2]1[c:3]([C:7](=[O:8])[NH2:9])[n:4][n:5][n:6]1[CH2:23][c:22]1[cH:21][c:20]([Cl:28])[c:19]([C:17]([c:16]2[cH:15][cH:14][c:13]([Cl:12])[cH:30][cH:29]2)=[O:18])[c:26]([Cl:27])[cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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O=C(c1ccc(Cl)cc1)c1c(Cl)cc(CBr)cc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccc(Cl)cc1)c1c(Cl)cc(CBr)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1nn[nH]c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NC(=O)c1nnn(Cc2cc(Cl)c(C(=O)c3ccc(Cl)cc3)c(Cl)c2)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |